Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eprazinone is a member of the class of piperazines in which the two amino hydrogens of piperazine are replaced by 2-benzoylpropyl and 2-ethoxy-2-phenylethyl groups. It has a role as a mucolytic. It is a N-alkylpiperazine, an ether and an aromatic ketone. It is a conjugate base of an eprazinone(2+). Eprazinone (trade name Eftapan) is a mucolytic drug, and relieves bronchospasms.
Eprosartan is a competitive and reversible angiotensin II receptor antagonist with anti-hypertensive property. Eprosartan blocks the binding of angiotensin II to the angiotensin (AT)1 receptor in vascular smooth muscle, thereby blocking the principal pressor action of angiotensin II on the renin-angiotensin system resulting in vascular dilatation. In addition, this agent blocks angiotensin II -induced stimulation of aldosterone synthesis and secretion by the adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Furthermore, eprosartan inhibits sympathetic norepinephrine production, thereby further reducing blood pressure. Eprosartan is an angiotensin II receptor blocker used in the therapy of hypertension. Eprosartan is associated with a low rate of transient serum aminotransferase elevations but has yet to be linked to instances of acute liver injury. Eprosartan, also known as teveten or SK and F 108566, belongs to the class of organic compounds known as benzoic acids. These are organic Compounds containing a benzene ring which bears at least one carboxyl group. Eprosartan is a drug which is used for the management of hypertension alone or in combination with other classes of antihypertensive agents. also used as a first-line agent in the treatment of diabetic nephropathy, as well as a second-line agent in the treatment of congestive heart failure (only in those intolerant of ace inhibitors). Eprosartan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Eprosartan has been detected in multiple biofluids, such as urine and blood. Within the cell, eprosartan is primarily located in the membrane (predicted from logP). In humans, eprosartan is involved in the eprosartan action pathway.
Angiotensin II, as part of the renin-angiotensin-aldosterone system, facilitates a sympathetic nervous system response mediated by the angiotensin II type 1 (AT1) receptor, causing vasoconstriction and subsequent increase in blood pressure. It potentiates noradrenaline release from sympathetic nerve terminals at the presynaptic level as well as amplifies the α-adrenoceptor-mediated vasoconstrictor response to endogenous noradrenaline. Angiotensin II receptor blockers (ARBs) are a major class of therapeutics designed to lower blood pressure and to provide cardiovascular protection. Eprosartan (mesylate) is a competitive AT1 receptor antagonist with IC50 values ranging from 1.4 – 3.9 nM and an elimination half-life of five to seven hours. Eprosartan is structurally distinct from other noncompetitive ARBs in that it does not contain a biphenyl, tetrazole moiety and blocks angiotensin II receptors on both sympathetic nerve terminals and blood vessels. Belongs to angiotensin receptor blockers (ARBs)References:1. Teitelbaum I, Chilvers M, Reiz RJ, The angiotensin receptor blocker eprosartan mesylate reduces pulse pressure in isolated systolic hypertension, Can J Cardiol. 2004 Oct; 20 Suppl C:11C-16C. 2. Conter HS, McKay DW, Reiz RJ, Eprosartan mesylate effectively reduces systolic and diastolic blood pressure in a Canadian primary care setting. Can J Cardiol. 2004 Oct;20 Suppl C:6C-10C. Eprosartan is an angiotensin II receptor antagonist used for the treatment of high blood pressure. It is marketed in the United States as Teveten by Abbvier. Eprosartan is sometimes paired with hydrochlorothiazide, whereupon it is marketed in the US as Teveten HCT and elsewhere as Teveten Plus. The drug acts on the renin-angiotensin system to decrease total peripheral resistance in two ways. First, it blocks the binding of angiotensin II to AT1 receptors in vascular smooth muscle, causing vascular dilatation. Second, it inhibits sympathetic norepinephrine production, further reducing blood pressure. As with other angiotensin II receptor antagonists, eprosartan is generally better tolerated than enalapril (an ACE inhibitor), especially among the elderly.
N(6)-(2,4-dinitrophenyl)-L-lysine is the L-stereoisomer of N(6)-(2,4-dinitrophenyl)lysine, a lysine derivative having a 2,4-dinitrophenyl substituent at the N(6)-position.
The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), promote the reduction of plasma cholesterol levels and induce weight loss. However when administered in high doses, thyroid hormones produce undesirable side effects in the heart, bone and muscle. KB2115 is a synthetic thyroid hormone mimetic. At a dose of 50-200 µg administered to humans once-daily for 14 days, KB2115 lowers total and low-density lipoprotein cholesterol up to 40% without affecting high-density lipoprotein cholesterol levels and without deleterious side effects to the cardiovascular system. Unlike the statin class of drugs which decrease cholesterol synthesis, KB2115 stimulates cholesterol catabolism to bile acids without affecting cholesterol synthesis. Eprotirome is a thyroid hormone analog with hypocholesterolemic properties. Eprotirome reduces serum LDL cholesterol levels by increasing hepatic clearance due to increased expression of the hepatic LDL-receptor gene, and also reduces the serum level of Lp(a) lipoprotein. This drug was designed to have minimal uptake in nonhepatic tissues thereby avoiding many of the adverse effects associated with thyroid hormone treatment. Eprotirome which is a compound with promising properties for treatment of obesity and dyslipidemia. Eprotirome increases the body’s energy consumption and reduces body weight and markedly reduces blood lipids and blood glucose.
Eptapirone, also known as F11440, is a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential. The affinity of F 11440 for 5-HT1A binding sites (pKi, 8.33) was higher than that of buspirone (pKi, 7.50), and somewhat lower than that of flesinoxan (pKi, 8.91). In vivo, F 11440 was 4- to 20-fold more potent than flesinoxan, and 30- to 60-fold more potent than buspirone.